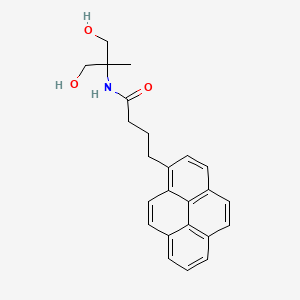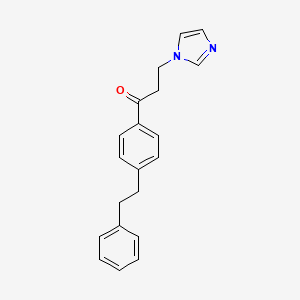
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- is a complex organic molecule with the following structural formula:
Structure:C20H20N2O
It contains an imidazole ring, a ketone functional group, and a phenyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure.
Méthodes De Préparation
a. Synthetic Routes
Several synthetic routes exist for preparing this compound. One common method involves the reaction of 1-(4-(2-phenylethyl)phenyl)ethanone with imidazole under appropriate conditions. The reaction proceeds via nucleophilic substitution at the ketone carbon.
b. Reaction Conditions
Reagents: 1-(4-(2-phenylethyl)phenyl)ethanone, imidazole
Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
Temperature: Room temperature or slightly elevated
Procedure: Combine the reagents, stir, and isolate the product.
c. Industrial Production
While laboratory-scale synthesis is common, industrial production methods involve optimization for yield, scalability, and cost-effectiveness. Continuous flow processes and catalytic systems are explored for large-scale production.
Analyse Des Réactions Chimiques
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding alcohol.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the ketone carbon.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.
Major Products: The alcohol derivative and substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- finds applications in:
Medicine: Investigated as potential drug candidates due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: Incorporated into polymers and materials for specific properties.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. In drug development, it may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise targets.
Comparaison Avec Des Composés Similaires
1-Propanone, 3-(1H-imidazol-1-yl)-1-(4-(2-phenylethyl)phenyl)- stands out due to its imidazole-ketone hybrid structure. Similar compounds include imidazoles, ketones, and phenyl-substituted molecules, but none precisely match its combination of features.
Propriétés
Numéro CAS |
73931-85-8 |
|---|---|
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H20N2O/c23-20(12-14-22-15-13-21-16-22)19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-11,13,15-16H,6-7,12,14H2 |
Clé InChI |
IPLHRGCVXWHUOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


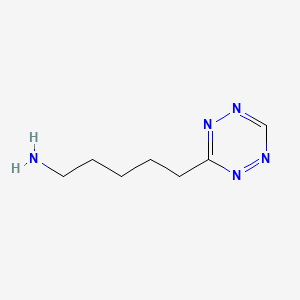
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
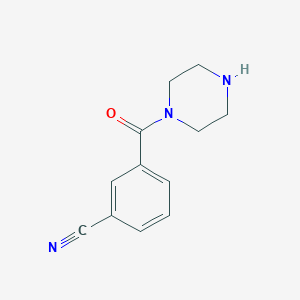
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)
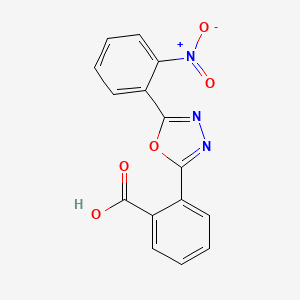
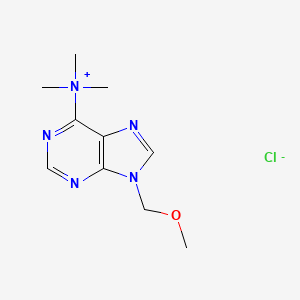
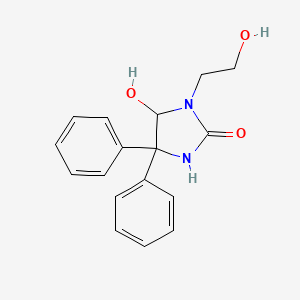
![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
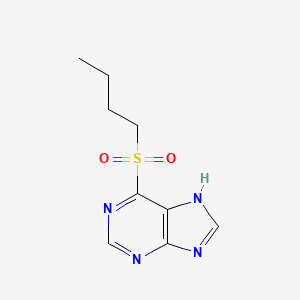

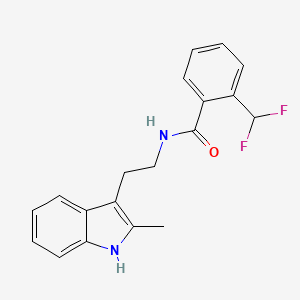
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
